molecular formula C9H13N3 B1464017 2,6-dimethyl-N-prop-2-enylpyrimidin-4-amine CAS No. 170355-34-7

2,6-dimethyl-N-prop-2-enylpyrimidin-4-amine

Katalognummer: B1464017
CAS-Nummer: 170355-34-7
Molekulargewicht: 163.22 g/mol
InChI-Schlüssel: ZJUCGLGFKNZZTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-dimethyl-N-prop-2-enylpyrimidin-4-amine is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine ring core with specific substituents, makes it a potential intermediate or scaffold for the development of novel bioactive molecules. The 4-amino group on the pyrimidine ring is a common feature in many pharmacologically active compounds and can participate in further chemical transformations . The prop-2-enyl (allyl) group attached to the nitrogen atom offers a reactive handle for further synthetic modification, for instance, through radical or transition-metal-catalyzed reactions, enabling the construction of more complex chemical architectures. Pyrimidine derivatives are widely studied as core structures in various therapeutic agents. Research into analogous 4-aminopyrimidine compounds has demonstrated their potential as key scaffolds with anti-proliferative properties in in vitro cancer models, suggesting the relevance of this chemical class in oncological research . Furthermore, the dimethylpyrimidine moiety is a known feature in certain agrochemicals, indicating potential applications beyond human health . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Eigenschaften

IUPAC Name

2,6-dimethyl-N-prop-2-enylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-4-5-10-9-6-7(2)11-8(3)12-9/h4,6H,1,5H2,2-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUCGLGFKNZZTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2,6-Dimethyl-N-prop-2-enylpyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in antifungal and antimicrobial applications. This article reviews the biological activity of this compound, drawing from various studies and research findings.

The molecular structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC12H16N4
Molecular Weight220.28 g/mol
CAS Number137644879

Antifungal Activity

Recent studies have highlighted the antifungal properties of related compounds in the pyrimidine class. For instance, a series of 2,6-dimethyl-4-aminopyrimidine hydrazones demonstrated significant antifungal activity against various phytopathogenic fungi, including Botrytis cinerea and Monilia fructigena. These compounds exhibited over 80% inhibition at concentrations around 50 µg/mL, with some derivatives being notably more effective than commercial fungicides like captan and chlorothalonil .

Case Study: Efficacy Against Monilia fructigena

  • Compound Tested : 5f and 5i (related structures)
  • Inhibition Rate : 1.8 to 380 times more potent than commercial fungicides.
  • In Vivo Results : Controlled growth comparably to tebuconazole in peach brown rot.

This suggests that similar derivatives of this compound may also exhibit strong antifungal properties, warranting further investigation.

Antimicrobial Activity

In addition to antifungal properties, compounds with a pyrimidine structure have been studied for their antimicrobial activities. For example, derivatives have shown potential against bacterial strains such as Escherichia coli, where they acted as inhibitors of the pyruvate dehydrogenase complex E1 (PDHc-E1) with IC50 values ranging from 0.94 to 15.80 µM . This competitive inhibition indicates a promising avenue for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. The presence of substituents at specific positions on the pyrimidine ring can significantly influence both the potency and selectivity of these compounds against target enzymes or pathogens.

Key Findings:

  • Substituents : Methyl groups at positions 2 and 6 enhance activity.
  • Allyl Group : The prop-2-enyl substitution at nitrogen enhances binding affinity and biological efficacy.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties
Research indicates that derivatives of pyrimidine compounds, including 2,6-dimethyl-N-prop-2-enylpyrimidin-4-amine, exhibit notable antimicrobial activity. For instance, a study demonstrated that similar compounds showed minimum inhibitory concentration (MIC) values as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli . This suggests that this compound could potentially serve as an effective antimicrobial agent.

Anticancer Activities
The compound is also being explored for its anticancer properties. Research has shown that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting specific kinases involved in tumor growth . The structural features of this compound may enhance its efficacy as an anticancer agent.

Tuberculosis Inhibition

Recent patents have highlighted the potential of pyrimidine compounds, including this specific derivative, as inhibitors against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB) . The unique structure of this compound may confer specific binding properties to target proteins associated with TB infection.

Material Science

In material science, this compound can be utilized in the synthesis of novel materials with unique electronic or optical properties. Its ability to form complexes with metals or other organic molecules makes it a valuable building block for advanced materials .

Biological Studies

The compound is also studied for its interactions with biological macromolecules such as proteins and nucleic acids. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic applications. Molecular docking studies have indicated that structural modifications can enhance binding interactions with target proteins, which is critical for drug design .

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antibacterial activity of various N-allyl derivatives. The results indicated that compounds with similar structures exhibited MIC values significantly lower than those of standard antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Case Study 2: Cancer Cell Proliferation

In vitro studies have shown that pyrimidine derivatives can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell division. The efficacy of this compound in this context is currently under investigation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrimidine Derivatives

N-Aryl-2,6-Dimethylfuro[2,3-d]pyrimidin-4-amines (Compounds 2–7, 11, 12)

These compounds, synthesized in , replace the allyl group with aryl substituents and incorporate a fused furan ring. Key differences include:

  • Electronic Effects : Aryl groups (e.g., phenyl, substituted phenyl) are typically electron-withdrawing or donating depending on substitution, whereas the allyl group is electron-rich due to its conjugated double bond.
  • Synthetic Routes : Synthesis involves palladium-catalyzed coupling for aryl derivatives (Scheme 2 in ), whereas allyl-substituted analogs may require alkylation or nucleophilic substitution.
N-(2,2-Dimethylpropyl)-2,6-Dimethyl-N-[[4-[(E)-3-(4-Piperidin-1-ylpiperidin-1-yl)prop-1-enyl]phenyl]methyl]pyrimidin-4-amine

This compound () features a bulky, branched alkyl group and a piperidine-substituted styryl moiety. Differences include:

  • Steric Bulk : The dimethylpropyl and piperidine groups introduce significant steric hindrance, likely reducing solubility but improving target specificity.

Structural and Functional Data Table

Compound Name Substituent on N Molecular Formula Key Structural Features Potential Applications
2,6-Dimethyl-N-prop-2-enylpyrimidin-4-amine Prop-2-enyl (allyl) C₉H₁₃N₃ Conjugated double bond, moderate steric Kinase inhibition, agrochemicals
N-Aryl-furopyrimidines () Aryl groups Varies Fused furan ring, rigid backbone Anticancer agents
Piperidine-substituted analog () 2,2-Dimethylpropyl + styryl C₂₅H₃₇N₅ Bulky substituents, tertiary amines CNS-targeted therapeutics

Vorbereitungsmethoden

Direct Alkylation of 2,6-Dimethylpyrimidin-4-amine

One common approach to synthesize 2,6-dimethyl-N-prop-2-enylpyrimidin-4-amine is through the alkylation of 2,6-dimethylpyrimidin-4-amine with an appropriate allyl halide (e.g., allyl bromide or allyl chloride). This method involves nucleophilic substitution where the amino group at the 4-position is alkylated to introduce the prop-2-enyl group.

Key points:

  • Starting Material: 2,6-dimethylpyrimidin-4-amine
  • Alkylating Agent: Allyl halide (allyl bromide or chloride)
  • Reaction Conditions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydride to deprotonate the amine.
  • Temperature: Mild heating (e.g., 50–80 °C) to facilitate substitution.
  • Outcome: Formation of the N-allyl derivative with good selectivity.

This method is supported by general protocols for alkylation of pyrimidin-4-amines and is consistent with substitution reactions described for related compounds such as 4-pyrimidinamine derivatives bearing alkyl substituents.

Substitution Reactions on Chlorinated Pyrimidine Precursors

Another route involves starting from a chlorinated pyrimidine intermediate, such as 4-amino-6-chloro-2,6-dimethylpyrimidine, followed by nucleophilic substitution of the chlorine atom or direct alkylation of the amino group.

Process:

  • Step 1: Synthesis of 4-amino-6-chloro-2,6-dimethylpyrimidine by chlorination of 2,6-dimethylpyrimidin-4-amine or via condensation methods.
  • Step 2: Introduction of the propenyl group via substitution or alkylation at the nitrogen atom.

This approach is analogous to methods used for preparing 4-pyrimidinamine derivatives with various substituents, as documented in the synthesis of 4-pyrimidinamine, 6-chloro-N,2-dimethyl-5-(2-propenyl)- compounds.

Transition Metal-Catalyzed Cross-Coupling and Chain-Walking Strategies

Recent advances in nickel-catalyzed interrupted deaminative chain-walking reactions allow for selective formation of sp^3-sp^3 carbon architectures, which could be leveraged for complex pyrimidine derivatives functionalized with allyl groups.

  • Catalysts: NiI2 with pyrox ligands.
  • Conditions: Use of silanes and bases in polar solvents at moderate temperatures (40 °C).
  • Outcome: High yields and selectivity in alkylation-type transformations.

While this method is more general for alkylation of amines, its principles may be applied to the allylation of pyrimidin-4-amines.

Summary Table of Preparation Methods

Methodology Key Reagents & Conditions Advantages Limitations
Direct Alkylation of 2,6-dimethylpyrimidin-4-amine Allyl halide, base (K2CO3/NaH), DMF/DMSO, 50–80 °C Straightforward, high selectivity Requires pure amine starting material
Substitution on Chlorinated Pyrimidine 4-amino-6-chloro-2,6-dimethylpyrimidine, nucleophiles Versatile for diverse substituents Multi-step synthesis of precursor
Catalytic Amination & Hydrogenation 2,6-dimethylphenol, NH3, H2, Ni or Pd catalyst, 200–400 °C Scalable, industrially relevant Harsh conditions, indirect route
Ni-Catalyzed Interrupted Chain-Walking NiI2, pyrox ligand, (EtO)3SiH, Na2HPO4, DMA, 40 °C High selectivity, modern approach Requires catalyst optimization
Claisen Rearrangement (for C-C bonds) Allyl vinyl ethers, heat Useful for ring substitution Not directly for N-alkylation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,6-dimethyl-N-prop-2-enylpyrimidin-4-amine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2,6-dimethylpyrimidin-4-amine with propenyl halides in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) is a common route. Optimization includes:

  • Temperature : 80–100°C for 12–24 hours.
  • Solvent : DMF or acetonitrile for solubility.
  • Purification : Column chromatography (hexane/ethyl acetate, 3:1) yields >70% purity .
  • Key Table :
ReactantsSolventTemp (°C)Time (h)Yield (%)Purity (Rf)
Propenyl bromideDMF8018720.30
Propenyl chlorideAcetonitrile10012660.30

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • 1H NMR : Look for pyrimidine ring protons (δ 6.8–7.2 ppm) and methyl/propenyl groups (δ 1.2–2.5 ppm). Splitting patterns confirm substitution .
  • 13C NMR : Pyrimidine carbons (δ 150–160 ppm) and aliphatic carbons (δ 20–40 ppm).
  • Melting Point : Consistency with analogs (e.g., 131–132°C for N-propenyl derivatives) validates crystallinity .

Q. What purification methods are most effective for this compound, and how do solvent systems influence chromatographic separation?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1) for moderate polarity. Adjust to 4:1 for higher Rf values (0.30–0.50) .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting range <2°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data for this compound?

  • Methodological Answer :

  • SHELX Refinement : Use SHELXL for iterative refinement against XRD data. Compare computed (DFT) and experimental bond lengths/angles. Discrepancies >0.05 Å suggest lattice effects .
  • WinGX Integration : Validate H-bonding networks via ORTEP visualizations. Correct thermal displacement parameters (Ueq) to match anisotropic models .

Q. What methodological approaches are recommended for analyzing hydrogen bonding networks in its crystal structure?

  • Methodological Answer :

  • Graph Set Analysis : Classify H-bonds (e.g., D(2) for dimeric motifs) using Etter’s formalism. For example, N–H···N interactions in pyrimidine derivatives often form C(4) chains .
  • Software Tools : Mercury (CCDC) or PLATON to generate topology descriptors (e.g., R2<sup>2</sup>(8) rings) .

Q. How can SHELX and WinGX be utilized to address challenges in refining the crystal structure of this compound?

  • Methodological Answer :

  • SHELXD : Solve phase problems via dual-space recycling for twinned crystals. Use "TWIN" and "BASF" commands for scale factor adjustments .
  • WinGX Workflow : Merge SHELX output with ORTEP for ellipsoid plots. Validate H-atom positions using HFIX constraints .

Q. What strategies mitigate synthetic yield variations in N-propenyl-substituted pyrimidines?

  • Methodological Answer :

  • Kinetic Control : Lower reaction temps (60°C) reduce propenyl group isomerization.
  • Additives : Catalytic KI enhances halide displacement efficiency (yield +15%) .
  • Contradiction Analysis : If NMR shows unexpected peaks, compare with analogs (e.g., N-ethyl derivatives) to identify byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dimethyl-N-prop-2-enylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2,6-dimethyl-N-prop-2-enylpyrimidin-4-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.